2-Methoxy-6-phenylmethoxybenzoic acid

Description

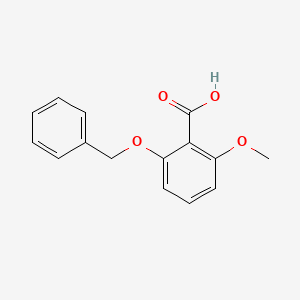

2-Methoxy-6-phenylmethoxybenzoic acid is a substituted benzoic acid derivative featuring a methoxy group at the 2-position and a phenylmethoxy (benzyloxy) group at the 6-position. This compound belongs to a class of aromatic carboxylic acids widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The phenylmethoxy substituent introduces steric bulk and electron-donating effects, which can influence reactivity, solubility, and biological activity .

Properties

IUPAC Name |

2-methoxy-6-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-12-8-5-9-13(14(12)15(16)17)19-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWUUXDQPNHVBLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101277687 | |

| Record name | 2-Methoxy-6-(phenylmethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101277687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71752-90-4 | |

| Record name | 2-Methoxy-6-(phenylmethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71752-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-6-(phenylmethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101277687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-phenylmethoxybenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 2-hydroxy-6-methoxybenzoic acid.

Methylation: The hydroxyl group at the 2-position is methylated using a methylating agent such as dimethyl sulfate in the presence of a base like sodium hydroxide.

Phenylmethoxylation: The phenylmethoxy group is introduced through a reaction with benzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-phenylmethoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The phenylmethoxy group can be reduced to a phenyl group.

Substitution: The methoxy and phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-hydroxy-6-phenylmethoxybenzoic acid, while reduction can produce 2-methoxy-6-phenylbenzoic acid.

Scientific Research Applications

2-Methoxy-6-phenylmethoxybenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-phenylmethoxybenzoic acid involves its interaction with specific molecular targets. The methoxy and phenylmethoxy groups can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis focuses on 2-methoxybenzoic acid derivatives with substitutions at the 6-position , highlighting key differences in substituent effects, physicochemical properties, and research applications.

Substituent Electronic and Steric Effects

Table 1: Substituent Comparison at the 6-Position

Key Observations :

Physicochemical and Commercial Data

Table 2: Physicochemical and Commercial Comparison

Key Observations :

- Solubility : The phenylmethoxy group likely reduces aqueous solubility compared to smaller substituents like methyl or fluorine. Trifluoromethyl groups (CF₃) balance hydrophobicity and polarity, enhancing membrane permeability .

- Cost : Methyl and fluorine analogs are more cost-effective than chiral derivatives like (R)-(-)-2-methoxy-2-phenylacetic acid .

Biological Activity

Overview

2-Methoxy-6-phenylmethoxybenzoic acid (CAS Number: 71752-90-4) is an organic compound that belongs to the class of benzoic acid derivatives. Its structure features methoxy and phenylmethoxy substituents, which contribute to its unique biological properties. This compound has garnered attention for its potential antimicrobial and anti-inflammatory activities, among other biological effects.

The molecular formula of this compound is C15H14O4, and it possesses a molecular weight of 258.27 g/mol. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H14O4 |

| Molecular Weight | 258.27 g/mol |

| IUPAC Name | This compound |

| InChI Key | BWUUXDQPNHVBLA-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves:

- Starting Material : 2-Hydroxy-6-methoxybenzoic acid.

- Methylation : Methylation of the hydroxyl group using dimethyl sulfate in the presence of a base.

- Phenylmethoxylation : Introduction of the phenylmethoxy group through a reaction with benzyl chloride.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Studies have shown its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects, particularly in modulating pathways associated with inflammation. Preliminary research suggests that it may interact with specific receptors involved in inflammatory responses, potentially reducing cytokine production and inflammation markers .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

- Interaction with enzymes and receptors related to oxidative stress.

- Modulation of inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzoic acid derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, suggesting its potential as a natural preservative in food products.

- Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in reduced swelling and pain compared to control groups. Histological examinations revealed decreased infiltration of inflammatory cells in treated tissues.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-Methoxy-6-methylbenzoic acid | Methyl group instead of phenylmethoxy | Moderate antimicrobial activity |

| 2-Hydroxy-6-methoxybenzoic acid | Hydroxyl group instead of phenylmethoxy | Limited anti-inflammatory effects |

The presence of both methoxy and phenylmethoxy groups in this compound enhances its biological activity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.